![molecular formula C24H23N3O4S2 B2491999 N-(4-乙氧苯并[d]噻唑-2-基)-3-(乙基磺酰)-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 886942-01-4](/img/structure/B2491999.png)
N-(4-乙氧苯并[d]噻唑-2-基)-3-(乙基磺酰)-N-(吡啶-2-基甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Related compounds to "N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" have been synthesized through various methods. For example, Co(II) complexes of related thiazolyl benzamide derivatives have been synthesized, highlighting a potential method for the synthesis of related compounds. These complexes were characterized using techniques such as elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment analysis, providing a foundation for the synthesis of similar compounds (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
科学研究应用
合成和生物应用
研究已经证明了类似化合物的合成,探索它们的荧光特性和抗癌活性。涉及类似物的Co(II)配合物在体外细胞毒性研究中显示出对人类乳腺癌细胞系(如MCF 7)的潜在抗癌活性,展示了它们在癌症治疗研究中的潜力(Gomathi Vellaiswamy & S. Ramaswamy, 2017)。
抗菌和抗结核活性
具有结构相似性的化合物已被研究其抗菌和抗结核活性。合成的磺胺衍生物在体外展示出显著的抗疟疾活性,突显了它们作为传染病药物候选物的潜力(Asmaa M. Fahim & Eman H. I. Ismael, 2021)。此外,已设计并测试了噻唑-氨基哌啶混合类似物作为结核分枝杆菌GyrB抑制剂,显示出对结核病的活性且细胞毒性较小(V. U. Jeankumar et al., 2013)。
血管内皮生长因子受体-2(VEGFR-2)抑制
结构类似的取代苯甲酰胺已被确认为VEGFR-2激酶活性的有效和选择性抑制剂。这些化合物表现出优异的激酶选择性、有利的药代动力学特性,并在人类肺癌和结肠癌异种移植模型中展现出强大的体内功效,表明它们在癌症治疗中的实用性(R. Borzilleri et al., 2006)。
属性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-3-31-20-12-8-13-21-22(20)26-24(32-21)27(16-18-10-5-6-14-25-18)23(28)17-9-7-11-19(15-17)33(29,30)4-2/h5-15H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULCTTUQKAXPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。